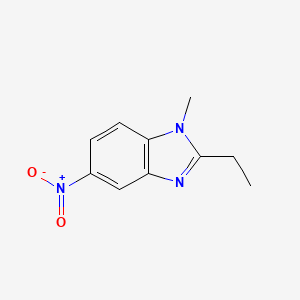

2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole

Descripción general

Descripción

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole typically involves the nitration of 2-ethyl-1-methyl-1H-1,3-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Aplicaciones Científicas De Investigación

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole exhibits significant biological activities, particularly as an antimicrobial agent. Its structural characteristics contribute to its effectiveness against various pathogens.

Antimicrobial Properties

The compound belongs to the nitroimidazole class, known for efficacy against anaerobic bacteria and protozoa. Notable applications include:

- Antiprotozoal Activity : Effective against Trichomonas vaginalis and Helicobacter pylori, which are implicated in various infections.

- Antibacterial Activity : Demonstrated potential against several bacterial strains, making it a candidate for antibiotic development.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes relevant in metabolic disorders:

- Alpha-Amylase Inhibition : Molecular docking studies suggest that it can effectively bind to alpha-amylase, indicating potential use in managing diabetes by regulating glucose levels.

Cancer Research

Emerging research indicates that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown promising results in inhibiting growth in cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized various derivatives of benzimidazoles and evaluated their antimicrobial activity. The findings indicated that derivatives containing the nitro group exhibited significant inhibition against both gram-positive and gram-negative bacteria. Specifically, 2-ethyl-1-methyl-5-nitro-1H-benzimidazole showed comparable efficacy to standard antibiotics .

Study on Enzyme Inhibition

In another study focused on diabetes management, the compound was tested for its ability to inhibit alpha-amylase. Results demonstrated a notable reduction in enzyme activity, suggesting its potential as a therapeutic agent for controlling blood sugar levels.

Mecanismo De Acción

The mechanism of action of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The compound can also inhibit certain enzymes, disrupting essential biochemical pathways in microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1H-1,3-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitro-1H-1,3-benzimidazole: Similar structure but without the ethyl and methyl substituents, leading to different physical and chemical properties.

Uniqueness

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the presence of both ethyl and methyl groups along with the nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Actividad Biológica

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound that has garnered attention due to its significant biological activities. This compound is characterized by a benzimidazole ring substituted with ethyl and methyl groups, along with a nitro group at the 5-position. Its molecular formula is and it has a molecular weight of 205.21 g/mol. The unique structural features of this compound contribute to its diverse biological activities, particularly as an antimicrobial agent and potential therapeutic agent in various medical applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against anaerobic bacteria and protozoa. Research indicates its effectiveness against pathogens such as Trichomonas vaginalis and Helicobacter pylori, which are known to cause significant infections in humans. The compound's mechanism of action involves the disruption of essential cellular processes in these microorganisms, leading to their inhibition or death.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound compared to other benzimidazole derivatives:

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethyl-1-methyl-5-nitro-1H-benzimidazole | Trichomonas vaginalis | 25 µg/mL |

| Metronidazole | Trichomonas vaginalis | 16 µg/mL |

| Tinidazole | Trichomonas vaginalis | 32 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can inhibit the growth of various cancer cell lines. For example, flow cytometry analyses demonstrated that this compound induces apoptosis in MCF cell lines, suggesting its potential as an anticancer agent .

Case Study: Tumor Growth Inhibition

In a recent study involving tumor-bearing mice, administration of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole resulted in significant suppression of tumor growth. The compound was administered at varying doses, and the results indicated a dose-dependent response in tumor size reduction .

The biological activity of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole can be attributed to its interaction with specific molecular targets within cells:

Target Enzymes:

- Alpha-Amylase: The compound has been shown to inhibit alpha-amylase activity, which may have implications for diabetes management by reducing carbohydrate absorption.

Biochemical Pathways:

The interaction with enzymes leads to alterations in metabolic pathways, which can affect cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics of 2-ethyl-1-methyl-5-nitro-1H-benzimidazole is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted mainly through urine |

Propiedades

IUPAC Name |

2-ethyl-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-10-11-8-6-7(13(14)15)4-5-9(8)12(10)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPVFOXTZKCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.